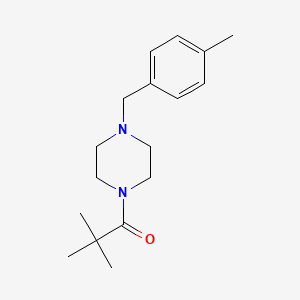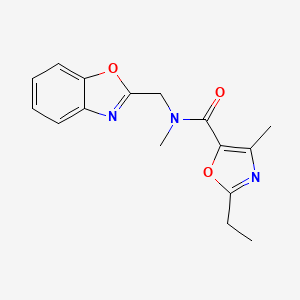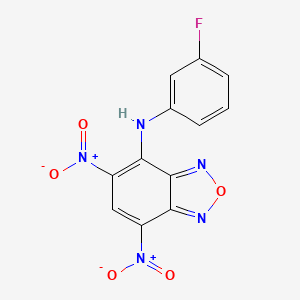
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry and drug discovery. In
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. These interactions can lead to the activation or inhibition of downstream signaling pathways, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin.
In vivo studies have demonstrated that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can affect various physiological processes, such as blood pressure, heart rate, and locomotor activity. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been shown to have analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is its high binding affinity and selectivity towards certain receptors, which makes it a valuable tool for studying receptor-ligand interactions. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in lab experiments. One of the major limitations is its potential toxicity, which can affect the viability and function of cells. Furthermore, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can interact with multiple receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. By modifying the chemical structure of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, it may be possible to enhance its binding affinity and selectivity towards certain receptors, which can lead to the development of more potent and specific drugs.
Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. By elucidating the signaling pathways involved in 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine-mediated effects, it may be possible to identify new targets for drug discovery.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to possess excellent binding affinity and selectivity towards certain receptors, making it a promising candidate for the development of new drugs. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been investigated for its antitumor activity, and its biochemical and physiological effects have been studied in vitro and in vivo. While there are limitations to the use of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in lab experiments, there are also several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, including the development of new drugs and the investigation of the molecular mechanisms underlying its effects.
Méthodes De Synthèse
The synthesis of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 1-(2,2-dimethylpropanoyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in high yield and purity.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in drug discovery. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to possess excellent binding affinity and selectivity towards certain receptors, making it a promising candidate for the development of new drugs.
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been investigated for its antitumor activity. Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)17(2,3)4/h5-8H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRSQCYULHVXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)
![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)


![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)